This compound is categorized under nitro compounds, particularly nitrobenzenes, which are known for their diverse applications in organic synthesis and pharmaceuticals. It is recognized by its chemical formula and a molecular weight of approximately 330.3 g/mol. The compound has been referenced in various chemical databases and literature, including patents and research articles .
The synthesis of 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene typically involves multiple steps, utilizing various reagents and conditions.
Synthesis Steps:
Technical Parameters:
The molecular structure of 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene features:
CC(=C(N(=O)=O)C=C(C1=CC=C(C=C1)OC)C=C1)C=CC1=CC=C(C=C1)OC
.1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene primarily involves its interactions at the molecular level with biological targets:
The compound's nitro groups can undergo reduction in biological systems, leading to reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may result in:
Property | Value |
---|---|
Molecular Weight | 330.29 g/mol |
Density | Approximately 1.335 g/cm³ |
Melting Point | Not specifically documented |
Solubility | Moderate in organic solvents |
The compound exhibits stability under standard laboratory conditions but may decompose upon exposure to strong acids or bases.
1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: